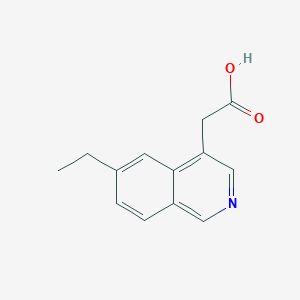![molecular formula C11H18O4 B11892513 ((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5R,9R)-9-Ethoxy-1,6-dioxaspiro[45]dec-7-en-7-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of a strong base and a polar aprotic solvent.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, typically using an alcohol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various ether derivatives.
Applications De Recherche Scientifique
((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((5R,9R)-9-Methoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol
- ((5R,9R)-9-Propoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol
Uniqueness
((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol is unique due to its specific ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkoxy groups.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
[(5R,9R)-9-ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl]methanol |
InChI |
InChI=1S/C11H18O4/c1-2-13-9-6-10(8-12)15-11(7-9)4-3-5-14-11/h6,9,12H,2-5,7-8H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
JJKBVJXXBYWGMN-GXSJLCMTSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@@]2(CCCO2)OC(=C1)CO |
SMILES canonique |
CCOC1CC2(CCCO2)OC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
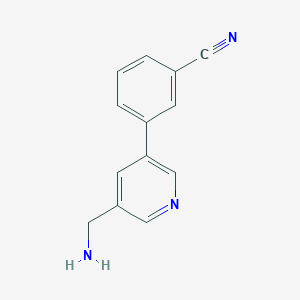


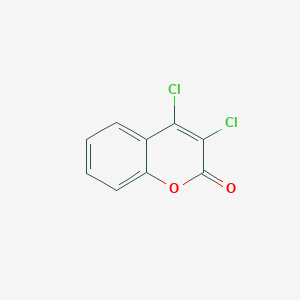
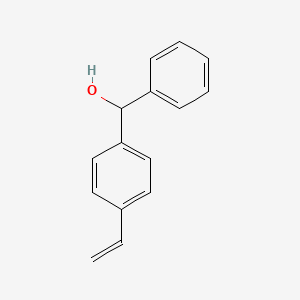

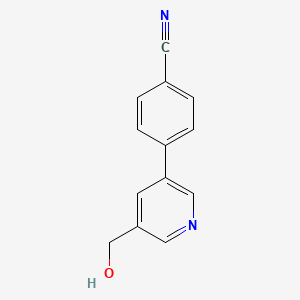

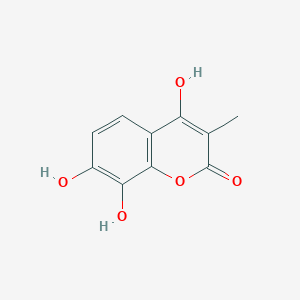

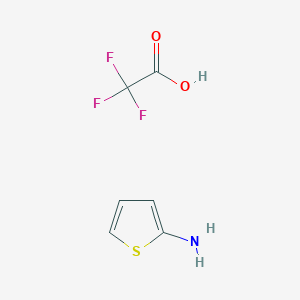
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
